molecular formula C5H2F3NO2 B2712347 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde CAS No. 1537457-44-5

3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B2712347
CAS No.: 1537457-44-5
M. Wt: 165.071
InChI Key: GDJURDFIVGIKBD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further substituted with a formyl group

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde may also interact with various biological targets.

Mode of Action

It is suggested that similar compounds may inhibit mitochondrial atp production . This suggests that this compound might interact with its targets and cause changes in cellular energy production.

Biochemical Pathways

It is known that similar compounds can affect various biological activities . This suggests that this compound may also influence a range of biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that similar compounds can be absorbed and eliminated slowly . This suggests that this compound may have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

It is known that similar compounds can have various biological activities . This suggests that this compound may also have a range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that the toxicity of similar compounds to certain organisms can be affected by abiotic factors such as season and temperature . This suggests that the action of this compound may also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl and formyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an aldehyde in the presence of a base can yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-1,2-oxazole-5-carbaldehyde
  • 3-(Trifluoromethyl)-1,2-thiazole-4-carbaldehyde
  • 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid

Comparison: 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and formyl groups on the oxazole ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)2-11-9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJURDFIVGIKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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